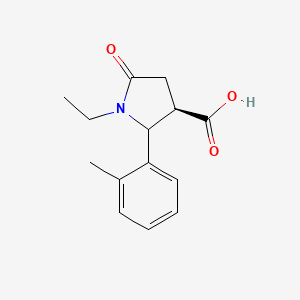![molecular formula C9H7NO2S B12861940 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzo[d]oxazole ring system substituted with a methylthio group at the 4-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzo[d]oxazole ring system. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents such as methyl iodide. The final step involves the formylation of the 2-position using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid
Reduction: 4-(Methylthio)benzo[d]oxazole-2-methanol
Substitution: Various substituted benzo[d]oxazole derivatives
Aplicaciones Científicas De Investigación
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 4-(Methylthio)benzo[d]thiazole
- 2-(Methylthio)benzo[d]thiazole
Uniqueness
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both a methylthio group and an aldehyde group on the benzo[d]oxazole ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7NO2S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-7-4-2-3-6-9(7)10-8(5-11)12-6/h2-5H,1H3 |
Clave InChI |
PUHZNBDASMTEJF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1N=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
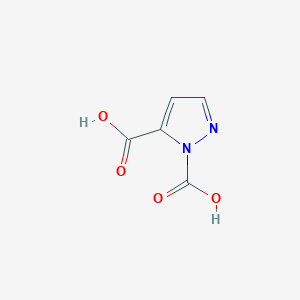

![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
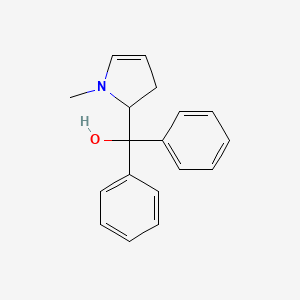
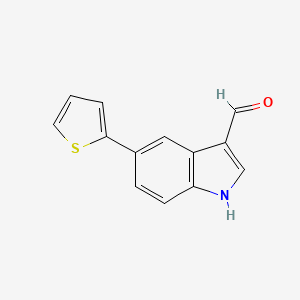
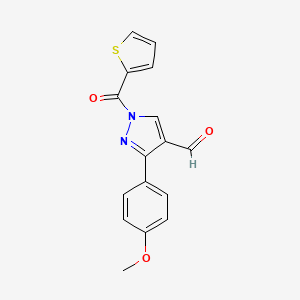
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)


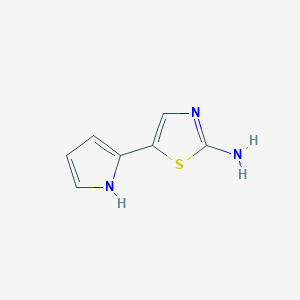
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
